Product packaging for di-tert-Butyl 2-oxoethyliminodicarboxylate(Cat. No.:)

di-tert-Butyl 2-oxoethyliminodicarboxylate

Cat. No.: B8027602
M. Wt: 259.30 g/mol
InChI Key: LAQWORBIRNDHQO-UHFFFAOYSA-N
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Description

Contextualization within Protected Amine Chemistry

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling chemists to selectively mask and unmask reactive functional groups. In the realm of nitrogen-containing compounds, the protection of amines is of paramount importance, particularly in fields like peptide synthesis and natural product total synthesis.

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a broad range of conditions, including basic, nucleophilic, and catalytic hydrogenation environments. nih.govfishersci.co.uk It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O). commonorganicchemistry.com While mono-Boc protection is common, the installation of two Boc groups on a single nitrogen atom to form an N,N-di-Boc protected amine offers distinct advantages. This "di-protection" significantly decreases the nucleophilicity and basicity of the nitrogen atom, rendering it exceptionally stable. The steric bulk of the two tert-butyl groups further shields the nitrogen.

The N,N-di-Boc group is exceptionally robust but can be removed under specific acidic conditions, often requiring stronger acids or longer reaction times than its mono-Boc counterpart. fishersci.co.uk This differential reactivity allows for orthogonal protection strategies in molecules with multiple protected amines. organic-chemistry.org The stability of the di-Boc group makes it an ideal choice for multi-step syntheses where the amine must remain inert through various transformations.

Iminodicarboxylates, such as di-tert-butyl iminodicarboxylate, serve as crucial synthetic equivalents of ammonia (B1221849) or primary amines. chemicalbook.com In this context, the nitrogen atom, flanked by two electron-withdrawing carbonyl groups, can be deprotonated to form a nucleophilic species. This nucleophile can then participate in a variety of bond-forming reactions, such as alkylations and acylations. For instance, di-tert-butyl iminodicarboxylate can be reacted with alkyl halides to introduce an alkyl group onto the nitrogen. fishersci.co.uk

Subsequent hydrolysis or acid-mediated cleavage of the Boc groups liberates the corresponding primary amine. This strategy allows for the introduction of a primary amine functionality into a molecule under conditions that the free amine would not tolerate. Di-tert-butyl 2-oxoethyliminodicarboxylate exemplifies this concept, acting as a synthetic equivalent for 2-aminoacetaldehyde, a highly unstable and reactive compound. The di-Boc protected form provides a stable, manageable precursor that can be incorporated into a larger molecule before revealing the reactive aminoaldehyde moiety at a later synthetic stage. A related compound, di-tert-butyl ethynyliminodicarboxylate, has been demonstrated as a versatile β-aminoethyl anion synthetic equivalent, further highlighting the utility of the iminodicarboxylate motif in complex synthesis. nih.gov

Importance of α-Carbonyl Functionality in Synthetic Building Blocks

The presence of a carbonyl group alpha to another functional group often imparts unique reactivity and synthetic utility. In this compound, the aldehyde group is a key driver of its synthetic versatility.

The carbonyl group, whether in an aldehyde or a ketone, is one of the most fundamental and reactive functional groups in organic chemistry. libretexts.org Its carbon atom is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophilic attack. libretexts.org Aldehydes, in particular, are highly reactive electrophiles and are valuable intermediates for producing solvents, resins, dyes, and pharmaceuticals. aablocks.com

The aldehyde moiety in this compound can undergo a vast array of transformations, including:

Nucleophilic Addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form secondary alcohols.

Wittig and Related Olefinations: Conversion to alkenes.

Reductive Amination: Formation of new carbon-nitrogen bonds to produce more complex amines.

Aldol (B89426) and Other Condensation Reactions: Creation of carbon-carbon bonds.

The general reactivity of aldehydes and ketones involves the addition of nucleophiles to the carbonyl carbon and abstraction of an alpha-hydrogen by a suitable base. rsc.org This inherent reactivity makes the aldehyde in the title compound a versatile handle for elaboration.

Building blocks containing both an aldehyde and a protected amine are exceptionally valuable for constructing advanced molecular architectures, especially heterocyclic systems and complex amino alcohols. The dual functionality of this compound allows for sequential or tandem reactions to build molecular complexity rapidly. For example, the aldehyde can be used as an anchor point to construct a carbon skeleton, followed by deprotection and participation of the newly freed amine in cyclization reactions to form piperidines, pyrrolidines, or other nitrogen-containing rings. Such strategies are central to the synthesis of alkaloids and pharmaceutical agents. The ability of aldehydes to participate in asymmetric reactions, such as allylation and crotylation, makes them crucial for the construction of chiral building blocks. aablocks.com

Historical Perspective and Emergence as a Key Intermediate

The development of this compound is intrinsically linked to the broader evolution of protecting group chemistry and the search for stable, yet reactive, bifunctional building blocks. The parent compound, di-tert-butyl iminodicarboxylate, became a staple reagent following the popularization of Boc protection. Its synthesis and reactions have been well-documented, providing a foundation for more functionalized derivatives.

The specific compound, this compound (CAS Number: 155089-06-8), appeared in the chemical literature as chemists sought reliable synthons for α-amino aldehydes. bldpharm.com These motifs are present in numerous biologically active molecules but are often too unstable to be used directly in synthesis. The creation of a di-Boc protected, stable, and crystalline version provided a practical solution. Its emergence as a key intermediate is a direct result of the need to control the reactivity of the aminoaldehyde functionality, allowing for its incorporation into complex targets through reactions at the aldehyde handle before the final, often sensitive, deprotection step. Its classification as an aldehyde, amide, and aliphatic chain hydrocarbon building block underscores its multifunctional nature. bldpharm.com

Overview of Research Trajectories for this compound

A comprehensive search of chemical databases and peer-reviewed journals reveals a significant lack of specific research focused on this compound. Its IUPAC name is tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(2-oxoethyl)carbamate, and its chemical formula is C12H21NO5. Basic properties are listed in chemical supplier catalogs, but in-depth studies detailing its synthesis, reactivity, and applications are not readily found.

The research trajectories for this compound appear to be largely unexplored or at least not widely published. Typically, a compound with its structural features would be investigated for its utility in several areas:

As an Electrophilic Aminomethylating Agent: The aldehyde functionality, in conjunction with the protected amine, could theoretically be used to introduce a CH2-N(Boc)2 fragment into a molecule. However, no specific examples of this application have been documented in the literature.

In Peptide Synthesis: Modified amino acid precursors are crucial in peptide chemistry. While N-Boc protected amino aldehydes are known, the di-Boc variant (Boc)2N-CH2-CHO does not appear to be a standard reagent.

As a Precursor to Novel Heterocycles: The bifunctional nature of the molecule could lend itself to cyclization reactions to form various nitrogen-containing heterocycles. This potential remains largely theoretical without published research to support it.

Given the absence of dedicated research articles, the following table summarizes the basic identifiers for the compound.

PropertyValue
IUPAC Name tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(2-oxoethyl)carbamate
Molecular Formula C12H21NO5
CAS Number 155089-06-8

The lack of substantial research on this compound suggests that other, more readily available or reactive synthons have been favored by the organic synthesis community for the types of transformations it might be designed for. For instance, the parent compound, di-tert-butyl iminodicarboxylate, is widely used as a nucleophilic source of ammonia. Its alkylation is a common strategy for the synthesis of primary amines.

Future research could potentially explore the synthesis and reactivity of this compound, particularly if a novel and efficient synthetic route is developed. Its utility as a bifunctional building block in complex molecule synthesis would need to be demonstrated to warrant its wider adoption. Until such research is published, it remains a molecule of theoretical interest rather than a practical tool in modern organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21NO5 B8027602 di-tert-Butyl 2-oxoethyliminodicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-(2-oxoethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)17-9(15)13(7-8-14)10(16)18-12(4,5)6/h8H,7H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQWORBIRNDHQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Di Tert Butyl 2 Oxoethyliminodicarboxylate

Established Synthetic Pathways

The most common and direct route to di-tert-butyl 2-oxoethyliminodicarboxylate involves the oxidative cleavage of the carbon-carbon double bond of N,N'-bis-tert-butoxycarbonyl allylamine (B125299). Ozonolysis stands out as the principal method for this transformation.

Ozonolysis-Based Preparations

Ozonolysis is a powerful and widely used organic reaction to cleave alkenes, alkynes, and other unsaturated compounds using ozone (O₃). When applied to N,N'-bis-tert-butoxycarbonyl allylamine, the double bond is broken, and after a suitable work-up, the desired aldehyde, this compound, is formed.

The substrate for this synthesis is N,N'-bis-tert-butoxycarbonyl allylamine. The presence of the two bulky tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atom is crucial. These groups serve a dual purpose: they deactivate the nitrogen towards oxidation by ozone and increase the solubility of the substrate in common organic solvents used for ozonolysis. The terminal double bond of the allylamine is the exclusive site of ozonolysis, leaving the protected amino group intact.

The primary limitation of this method is the need for specialized equipment to generate ozone and the requirement for low-temperature reaction conditions to control the exothermic reaction and prevent side reactions.

The ozonolysis of N,N'-bis-tert-butoxycarbonyl allylamine is typically carried out by bubbling a stream of ozone through a solution of the substrate in an inert solvent at low temperatures, commonly -78 °C. chempedia.info The reaction progress is often monitored by the appearance of a blue color, indicating an excess of ozone.

Solvent: The choice of solvent is critical for the success of the ozonolysis reaction. Dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (CH₃OH) are frequently used, often as a mixture, to ensure the solubility of the substrate and the intermediate ozonide. chempedia.info

Temperature: Maintaining a low temperature, typically -78 °C (dry ice/acetone (B3395972) bath), is essential to prevent the decomposition of the unstable ozonide intermediate and to minimize side reactions. chempedia.info

Post-Ozonolysis Work-up: Following the complete consumption of the starting material, the excess ozone is removed, and the resulting ozonide is reductively cleaved to yield the aldehyde. Common reductive work-up procedures involve the use of dimethyl sulfide (B99878) (DMS) or triphenylphosphine (B44618) (PPh₃). These reagents reduce the peroxidic ozonide intermediate to the desired carbonyl compound while being oxidized themselves. An aqueous work-up is then performed to separate the product from the byproducts.

ParameterConditionPurpose
Substrate N,N'-bis-tert-butoxycarbonyl allylamineStarting material containing the alkene to be cleaved.
Reagent Ozone (O₃)The primary oxidant for cleaving the C=C bond.
Solvent Dichloromethane/Methanol (CH₂Cl₂/CH₃OH)To dissolve the substrate and stabilize the ozonide.
Temperature -78 °CTo control the reaction and prevent decomposition of the ozonide.
Work-up Dimethyl sulfide (DMS) or Triphenylphosphine (PPh₃)To reductively cleave the ozonide to the aldehyde.
Product This compoundThe desired aldehyde.

This table presents typical conditions for the ozonolysis of N-protected allylamines. Specific yields for this compound via this method require empirical determination.

Alternative Oxidative Cleavage Strategies

While ozonolysis is the most direct method, other oxidative cleavage reactions can also be employed to synthesize this compound from N,N'-bis-tert-butoxycarbonyl allylamine. These methods often offer advantages in terms of experimental simplicity or the avoidance of generating explosive ozonides.

Periodate-Permanganate Oxidations

The Lemieux-von Rudloff oxidation utilizes a combination of a catalytic amount of potassium permanganate (B83412) (KMnO₄) and a stoichiometric amount of sodium periodate (B1199274) (NaIO₄). researchgate.net The periodate serves as the primary oxidant and continuously regenerates the permanganate catalyst, which is consumed during the cleavage of the double bond. This method is typically performed in an aqueous solvent system, often a mixture of t-butanol and water, at or near room temperature. The reaction is known to cleave alkenes to produce aldehydes or ketones. For terminal alkenes like N,N'-bis-tert-butoxycarbonyl allylamine, this method can yield the desired aldehyde, this compound.

ParameterCondition
Substrate N,N'-bis-tert-butoxycarbonyl allylamine
Oxidants Potassium permanganate (catalytic), Sodium periodate (stoichiometric)
Solvent t-Butanol/Water
Temperature Room Temperature
Product This compound

This table outlines the general conditions for a Lemieux-von Rudloff oxidation. The specific application to N,N'-bis-tert-butoxycarbonyl allylamine would require optimization.

Ruthenium Tetraoxide-Mediated Approaches

Ruthenium tetraoxide (RuO₄) is a powerful oxidizing agent that can effectively cleave carbon-carbon double bonds. nih.gov Due to its high reactivity and cost, it is typically generated in situ from a catalytic amount of a ruthenium precursor, such as ruthenium(III) chloride (RuCl₃), and a co-oxidant, most commonly sodium periodate (NaIO₄). This catalytic system operates under biphasic conditions, often using a mixture of solvents like acetonitrile (B52724), carbon tetrachloride, and water. nih.gov The reaction proceeds at room temperature and can provide the desired aldehyde, this compound, from N,N'-bis-tert-butoxycarbonyl allylamine. Careful control of the reaction conditions is necessary to prevent over-oxidation of the aldehyde to a carboxylic acid.

ParameterCondition
Substrate N,N'-bis-tert-butoxycarbonyl allylamine
Catalyst Ruthenium(III) chloride (RuCl₃)
Co-oxidant Sodium periodate (NaIO₄)
Solvent System Acetonitrile/Carbon tetrachloride/Water
Temperature Room Temperature
Product This compound

This table summarizes the typical conditions for a ruthenium-catalyzed oxidative cleavage. Optimization for the specific substrate is recommended for optimal results.

Development of Novel Synthetic Routes

The preparation of this compound can be conceptually approached in two main ways: the formation of the N-C bond by alkylating di-tert-butyl iminodicarboxylate with a C2-electrophile containing an aldehyde or a protected aldehyde group, or the oxidation of a pre-formed N,N-di(tert-butoxycarbonyl)aminoethanol.

Chemo- and Regioselective Considerations

A significant challenge in the synthesis of this compound lies in achieving high chemo- and regioselectivity. The target molecule contains two reactive sites: the nucleophilic nitrogen of the iminodicarboxylate and the electrophilic carbonyl group of the 2-oxoethyl moiety.

N-Alkylation Approach:

The most direct route involves the N-alkylation of di-tert-butyl iminodicarboxylate with a 2-haloacetaldehyde, such as 2-bromoacetaldehyde. Di-tert-butyl iminodicarboxylate is a popular reagent for preparing primary amines from alkyl halides, often as an alternative to the Gabriel synthesis. orgsyn.orgresearchgate.netnih.gov The reaction typically proceeds by deprotonating the iminodicarboxylate with a base to form a more nucleophilic salt, which is then alkylated.

However, the presence of the aldehyde functionality in the electrophile introduces a competing reaction pathway: nucleophilic attack of the iminodicarboxylate anion at the carbonyl carbon. To circumvent this, a protected form of the aldehyde is often used. For instance, a 2-haloacetal, such as 2-bromo-1,1-diethoxyethane, can be employed as the alkylating agent. The acetal (B89532) group is stable under the basic conditions of the alkylation and can be subsequently hydrolyzed under acidic conditions to reveal the desired aldehyde functionality. This two-step process ensures high chemoselectivity.

A study on the synthesis of a related compound, N-Boc-N-(2-(tritylthio)ethoxy)glycine, demonstrated the successful alkylation of a protected aminooxy group with methyl 2-bromoacetate in the presence of sodium hydride. nih.gov This highlights the feasibility of alkylating N-Boc protected nitrogen nucleophiles with functionalized electrophiles.

The regioselectivity of the alkylation is generally high, with the reaction occurring exclusively at the nitrogen atom due to its higher nucleophilicity compared to the oxygen atoms of the carbonyl groups, which are part of the resonance-stabilized carbamate (B1207046) system.

Alkylation Strategy Electrophile Key Consideration
Direct Alkylation2-BromoacetaldehydePotential for competing nucleophilic attack at the aldehyde carbonyl.
Protected Aldehyde Strategy2-Bromo-1,1-diethoxyethaneRequires a subsequent deprotection step (acidic hydrolysis) to reveal the aldehyde.

Catalytic Synthesis Approaches

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency and reduce waste. For the synthesis of this compound, catalytic approaches can be envisioned for both the N-alkylation and the oxidation steps.

Catalytic N-Alkylation:

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reactants in immiscible phases, often leading to milder reaction conditions and improved yields. orgsyn.org In the context of N-alkylation, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the transfer of the iminodicarboxylate anion from an aqueous or solid phase to an organic phase containing the alkylating agent. This can avoid the need for strictly anhydrous solvents and strong, hazardous bases. The use of a phase-transfer catalyst like methyltri-n-octylammonium chloride has been successfully employed in the preparation of diazoacetoacetates from acetoacetates, demonstrating its utility in reactions involving active methylene (B1212753) compounds. orgsyn.org

Catalytic Oxidation:

An alternative synthetic route involves the oxidation of N,N-bis(tert-butoxycarbonyl)-2-aminoethanol. A variety of catalytic oxidation methods for converting primary alcohols to aldehydes are known. These methods often offer high selectivity, avoiding over-oxidation to carboxylic acids. For example, the use of trichloroisocyanuric acid in the presence of catalytic TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) is an efficient system for the oxidation of primary alcohols. orgsyn.org

Catalytic Approach Reaction Step Potential Catalyst Advantage
Phase-Transfer CatalysisN-AlkylationQuaternary Ammonium SaltsMilder conditions, use of aqueous base.
TEMPO-mediated OxidationOxidation of N,N-diBoc-aminoethanolTEMPO/Trichloroisocyanuric AcidHigh selectivity for aldehyde formation.

Green Chemistry Principles in Synthesis

The application of green chemistry principles aims to design chemical processes that are environmentally benign. researchgate.net For the synthesis of this compound, several aspects can be considered to make the process more sustainable.

Atom Economy: The ideal synthetic route would have high atom economy, meaning that a maximal proportion of the atoms from the reactants are incorporated into the final product. The N-alkylation of di-tert-butyl iminodicarboxylate with a 2-haloacetaldehyde, followed by an in-situ workup, can be relatively atom-economical.

Use of Safer Solvents and Reagents: The choice of solvents and reagents is crucial. Whenever possible, hazardous solvents like dichloromethane should be replaced with greener alternatives such as 2-methyltetrahydrofuran (B130290) or water. orgsyn.orgbldpharm.com The use of catalytic methods, as discussed above, reduces the need for stoichiometric amounts of often toxic and hazardous reagents. For instance, employing a catalytic amount of a phase-transfer catalyst instead of a stoichiometric amount of a strong base improves the safety and environmental profile of the reaction.

Energy Efficiency: Reactions that can be performed at or near ambient temperature are more energy-efficient. The development of highly active catalysts can enable lower reaction temperatures and shorter reaction times.

Waste Reduction: The use of recyclable catalysts and the minimization of by-product formation are key principles of green chemistry. For example, heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, are highly desirable.

Green Chemistry Principle Application in Synthesis
Atom EconomyDesigning reaction pathways that maximize the incorporation of reactant atoms into the product.
Safer SolventsUtilizing environmentally benign solvents like water or 2-methyltetrahydrofuran. orgsyn.orgbldpharm.com
CatalysisEmploying catalytic amounts of reagents to minimize waste.
Energy EfficiencyDeveloping reaction protocols that proceed at ambient temperature.

Reactivity and Chemical Transformations of Di Tert Butyl 2 Oxoethyliminodicarboxylate

Reactions Involving the Aldehyde/Ketone Moiety

The electrophilic carbon of the aldehyde group in di-tert-butyl 2-oxoethyliminodicarboxylate is the primary site for a variety of nucleophilic addition and condensation reactions. The steric hindrance and electronic effects of the adjacent di-Boc protected nitrogen play a crucial role in modulating the reactivity and stereoselectivity of these transformations.

Nucleophilic Addition Reactions

Nucleophilic addition to the carbonyl carbon is a fundamental reaction of aldehydes and ketones, leading to the formation of a new carbon-nucleophile bond and the conversion of the carbonyl group into a hydroxyl group upon workup.

The addition of organometallic reagents, such as Grignard and organolithium reagents, to the aldehyde of this compound provides a direct route to the synthesis of protected secondary amino alcohols with a new carbon-carbon bond.

Grignard Reagents: The reaction of Grignard reagents (RMgX) with N-protected α-amino aldehydes typically proceeds with the addition of the alkyl or aryl group to the carbonyl carbon. While specific studies on this compound are not extensively documented in publicly available literature, the general reactivity pattern of N-Boc protected amino aldehydes suggests that the reaction would yield the corresponding protected secondary amino alcohol after acidic workup. The bulky di-Boc group may influence the stereochemical outcome of the addition to chiral analogs.

Organolithium Reagents: Organolithium reagents (RLi) are generally more reactive than Grignard reagents and readily add to aldehydes. nih.gov The addition of organolithium reagents to N-protected amino aldehydes is a well-established method for the synthesis of protected amino alcohols. rsc.orgnih.gov For instance, the addition of various organolithium reagents to N-Boc-amino aldehydes has been shown to proceed in good yields. The high reactivity of organolithiums can sometimes lead to side reactions, but careful control of reaction conditions, such as low temperatures, can mitigate these issues. nih.gov

Reagent TypeGeneral ProductKey Considerations
Grignard Reagents (RMgX)Protected Secondary Amino AlcoholStereoselectivity influenced by the N-protecting group and substrate chirality.
Organolithium Reagents (RLi)Protected Secondary Amino AlcoholGenerally more reactive than Grignards; requires careful temperature control.

The reduction of the aldehyde functionality in this compound to a primary alcohol furnishes the corresponding protected amino alcohol, di-tert-butyl 2-hydroxyethyliminodicarboxylate. This transformation is a crucial step in the synthesis of various biologically active molecules and ligands.

Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this purpose. youtube.comyoutube.comyoutube.comyoutube.com Sodium borohydride is a milder reducing agent and is often preferred due to its compatibility with a wider range of functional groups and safer handling. youtube.comyoutube.com LiAlH₄ is a much stronger reducing agent and will also readily reduce the aldehyde, but requires more stringent anhydrous conditions. youtube.comyoutube.com The choice of reducing agent can be critical when other reducible functional groups are present in the molecule.

The reduction of N-Boc protected amino aldehydes to the corresponding amino alcohols is a standard and high-yielding reaction in organic synthesis. For example, N-Boc-2-aminoacetaldehyde can be readily reduced to N-Boc-ethanolamine.

Hydride ReagentProductTypical Conditions
Sodium Borohydride (NaBH₄)Di-tert-butyl 2-hydroxyethyliminodicarboxylateMethanol (B129727) or Ethanol, Room Temperature
Lithium Aluminum Hydride (LiAlH₄)Di-tert-butyl 2-hydroxyethyliminodicarboxylateAnhydrous Ether or THF, followed by aqueous workup

The addition of a cyanide ion to the aldehyde of this compound would lead to the formation of a protected cyanohydrin. Cyanohydrins are versatile intermediates that can be hydrolyzed to α-hydroxy acids or reduced to β-amino alcohols.

While specific examples of the cyanation of this compound are not readily found in the literature, the cyanation of other aldehydes is a well-known reaction. The reaction is typically carried out using a source of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), often in the presence of an acid or a Lewis acid catalyst. An alternative approach that has been developed for N-protected cyclic amines is direct electrochemical α-cyanation, which has shown high yields and diastereoselectivity. rsc.orgnih.gov This method could potentially be adapted for acyclic N-protected amino aldehydes.

Condensation and Imine-Forming Reactions

The aldehyde functionality of this compound can also participate in condensation reactions, where it reacts with a nucleophile, typically an enolate, to form a new carbon-carbon bond, often with the subsequent loss of a water molecule.

The aldol (B89426) condensation is a powerful carbon-carbon bond-forming reaction in which an enol or enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone, followed by dehydration to give a conjugated enone. researchgate.netorgsyn.orgchemrxiv.org

This compound can act as the electrophilic partner in a crossed aldol condensation with a ketone or another aldehyde that can form an enolate. Due to the absence of α-hydrogens, it cannot self-condense. The success of a crossed aldol reaction often depends on the relative reactivity of the carbonyl partners. Aldehydes are generally more reactive electrophiles than ketones. researchgate.net

For instance, in a reaction with a ketone like acetone (B3395972) under basic conditions, the enolate of acetone would attack the aldehyde of this compound. Subsequent dehydration of the aldol addition product would lead to the formation of an α,β-unsaturated ketone. The bulky di-Boc group would likely influence the stereochemical outcome of the initial addition step and the geometry of the resulting double bond. Research on similar N-Boc protected amides has shown that the Boc moiety can influence the reaction pathway. uit.no

ReactantProduct TypeKey Considerations
Ketone (e.g., Acetone)α,β-Unsaturated KetoneThis compound acts as the electrophile.
Aldehyde (with α-hydrogens)α,β-Unsaturated AldehydePotential for competing self-condensation of the enolizable aldehyde.
Knoevenagel Condensations

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. organic-chemistry.org this compound, possessing an aldehyde functional group, is a suitable substrate for this transformation. The reaction proceeds by the deprotonation of the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields an α,β-unsaturated product. organic-chemistry.org

Commonly used active methylene compounds include malonic esters, cyanoacetates, and malononitrile. The choice of base is crucial and typically includes amines like piperidine (B6355638) or pyridine, often with an acid co-catalyst like acetic acid or boric acid. mdpi.com The reaction provides a reliable method for extending the carbon chain and introducing a double bond adjacent to the protected amino acid scaffold.

Table 1: General Conditions for Knoevenagel Condensation

Parameter Description Reference
Aldehyde This compound N/A
Active Methylene Compound Malononitrile, Dimethyl malonate, Ethyl cyanoacetate organic-chemistry.org
Catalyst Piperidine, Pyridine, Boric Acid, EDDA organic-chemistry.orgmdpi.com
Solvent Ethanol, Toluene, Dichloromethane (B109758), Ionic Liquids organic-chemistry.orgmdpi.com
Temperature Room Temperature to Reflux mdpi.com
Formation of Imines, Oximes, and Hydrazones

The carbonyl group of this compound readily undergoes condensation reactions with primary amines and their derivatives to form various C=N double bond-containing compounds.

Imines (Schiff Bases): Reaction with primary amines yields the corresponding N-substituted imines. The reaction is typically catalyzed by acid and involves the formation of a hemiaminal intermediate, which then dehydrates. youtube.com Catalysts such as pyrrolidine (B122466) can also facilitate this transformation efficiently. organic-chemistry.org This reaction is fundamental in the synthesis of more complex amino acid derivatives and peptide mimics. For instance, the reaction of a similar compound, (2S)-2-(N-Boc-amino)propanal, with ethyl glycinate (B8599266) hydrochloride readily forms the corresponding imine, which can be subsequently reduced. rsc.org

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) produces the corresponding oxime. Oximes are stable compounds and serve as important intermediates in organic synthesis, for example, in the Beckmann rearrangement or for the synthesis of N-containing heterocycles. researchgate.net

Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) affords hydrazones. These derivatives are often crystalline solids and have been used for the characterization of aldehydes. They are also versatile intermediates for synthesizing pyrazoles and other nitrogen-containing ring systems.

Table 2: Reagents for C=N Bond Formation

Product Reagent General Conditions Reference
Imine Primary Amine (R-NH₂) Acid or base catalysis (e.g., pyrrolidine), removal of water youtube.comorganic-chemistry.org
Oxime Hydroxylamine (NH₂OH) Mildly acidic or basic conditions researchgate.net
Hydrazone Hydrazine (H₂N-NH₂) Mildly acidic conditions, often in an alcohol solvent N/A

Wittig and Horner-Wadsworth-Emmons Olefinations

Olefinations are powerful methods for converting carbonyl compounds into alkenes. This compound is an excellent substrate for these reactions, allowing for the synthesis of unsaturated amino acid derivatives.

Wittig Reaction: This reaction involves a phosphorus ylide (Wittig reagent) reacting with the aldehyde to form an alkene and triphenylphosphine (B44618) oxide. wikipedia.org The stereochemical outcome depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) generally produce (E)-alkenes, whereas non-stabilized ylides typically yield (Z)-alkenes. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org The reaction is highly versatile due to the wide range of ylides that can be prepared. masterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide. wikipedia.org A key advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene. organic-chemistry.org Another practical benefit is that the byproduct, a water-soluble phosphate (B84403) salt, is easily removed during workup, simplifying purification. wikipedia.orgorganic-chemistry.org The Still-Gennari modification, using phosphonates with electron-withdrawing groups like bis(2,2,2-trifluoroethyl), can be employed to favor the formation of (Z)-alkenes. semanticscholar.org

Table 3: Comparison of Olefination Reactions

Reaction Reagent Typical Product Stereochemistry Key Features Reference
Wittig Phosphonium Ylide (Ph₃P=CHR) (Z) for non-stabilized ylides, (E) for stabilized ylides Wide substrate scope; byproduct can complicate purification. wikipedia.orgorganic-chemistry.org
Horner-Wadsworth-Emmons Phosphonate Carbanion ((RO)₂P(O)CHR⁻) Predominantly (E) Excellent (E)-selectivity; water-soluble byproduct simplifies purification. wikipedia.orgorganic-chemistry.org
Still-Gennari (HWE Mod.) Fluoroalkylphosphonate Carbanion Predominantly (Z) Provides access to (Z)-alkenes. semanticscholar.org

Transformations Involving the N,N-Di-Boc Iminodicarboxylate Group

The N,N-di-tert-butoxycarbonyl (di-Boc) group is a robust protecting group for the amino functionality. Its removal or transformation is a critical step in many synthetic sequences.

Selective Deprotection Strategies to Primary Amines

The Boc group is known for its stability in basic and nucleophilic conditions but is labile to strong acids. rsc.org The removal of both Boc groups from the di-Boc-protected amine regenerates the primary amine, typically as an ammonium (B1175870) salt.

Standard conditions for Boc deprotection involve:

Trifluoroacetic acid (TFA): Treatment with neat TFA or a solution of TFA in a solvent like dichloromethane (DCM) at room temperature is a very common and efficient method. wikipedia.orgmasterorganicchemistry.comjk-sci.com The mechanism involves protonation of a carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation of the resulting carbamic acid. masterorganicchemistry.com

Hydrochloric Acid (HCl): Anhydrous solutions of HCl in organic solvents such as methanol, dioxane, or ethyl acetate (B1210297) are also widely used for Boc cleavage. wikipedia.orgfishersci.co.uk

These methods are generally high-yielding and clean. The choice of acid and solvent can be tailored to the solubility of the substrate and the sensitivity of other functional groups present in the molecule. researchgate.net

Table 4: Common Reagents for Di-Boc Deprotection

Reagent System Solvent Temperature Key Features Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) or Neat Room Temperature Fast, efficient, and widely used. wikipedia.orgmasterorganicchemistry.com
Hydrogen Chloride (HCl) Methanol, Dioxane, Ethyl Acetate Room Temperature Forms the hydrochloride salt directly; common alternative to TFA. fishersci.co.uk
Oxalyl Chloride / Methanol Methanol Room Temperature A mild alternative to strong acids. rsc.org

Introduction of Other Protecting Groups

In multistep synthesis, it is often necessary to replace the di-Boc group with a different nitrogen-protecting group, a strategy known as protecting group exchange. This allows for orthogonal deprotection schemes where different protecting groups can be removed selectively under different conditions.

The process typically involves a two-step sequence:

Deprotection: The di-Boc group is first removed using one of the acidic methods described in section 3.2.1, yielding the primary amine salt (e.g., hydrochloride or trifluoroacetate).

Reprotection: The resulting amine salt is then treated with a different protecting group reagent under basic conditions. A base, such as triethylamine (B128534) or sodium bicarbonate, is required to neutralize the ammonium salt and liberate the free amine for the reaction. fishersci.co.uk

Common alternative protecting groups include:

Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate (Cbz-Cl). It is stable to acidic and basic conditions but can be removed by catalytic hydrogenolysis. masterorganicchemistry.com

9-Fluorenylmethoxycarbonyl (Fmoc): Introduced using Fmoc-Cl or Fmoc-OSu. The Fmoc group is stable to acid but is readily cleaved by bases like piperidine. masterorganicchemistry.com

This protecting group exchange is a cornerstone of modern peptide synthesis and the synthesis of complex nitrogen-containing molecules. masterorganicchemistry.comwikipedia.org

N-Alkylation Reactions (post-deprotonation)

Theoretically, N-alkylation of this compound would proceed via deprotonation of the nitrogen atom, followed by reaction with an alkylating agent. However, the presence of two electron-withdrawing Boc groups significantly decreases the nucleophilicity of the nitrogen, making it a poor candidate for direct alkylation.

Deprotonation would require a strong base to overcome the electronic effects of the adjacent carbonyl and Boc groups. The resulting N-anion, if formed, would be stabilized by resonance. Subsequent reaction with an electrophile, such as an alkyl halide, would lead to the N-alkylated product.

Hypothetical Reaction Scheme:

Reactant 1Reactant 2BaseProduct
This compoundR-X (Alkyl Halide)Strong Base (e.g., NaH, LDA)N-alkyl-di-tert-butyl 2-oxoethyliminodicarboxylate

It is important to note that this is a hypothetical reaction pathway, and experimental validation from published literature is currently unavailable.

Cascade and Multicomponent Reactions Featuring this compound

Cascade and multicomponent reactions (MCRs) are powerful synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. The utility of a substrate in such reactions often depends on the presence of multiple reactive sites.

This compound possesses an enolizable ketone and electrophilic carbonyl carbon, which could theoretically participate in cascade or multicomponent processes. For instance, the enolate generated from the ketone could act as a nucleophile in reactions like the aldol or Mannich reaction, initiating a cascade sequence.

In the context of MCRs, the compound could potentially serve as the carbonyl component. However, the steric bulk of the di-tert-butyl iminodicarboxylate moiety might impede the approach of other reactants, thereby limiting its participation in such transformations.

No specific examples of cascade or multicomponent reactions involving this compound have been found in the reviewed literature. Further research would be necessary to explore the potential of this compound as a building block in these complex transformations.

Applications of Di Tert Butyl 2 Oxoethyliminodicarboxylate in Complex Molecule Synthesis

Utilization in Natural Product Total Synthesis

The quest to synthesize naturally occurring compounds, often characterized by their structural complexity and significant biological activity, has driven the development of innovative synthetic methodologies. Di-tert-butyl 2-oxoethyliminodicarboxylate has found its niche in this area as a reliable and adaptable synthetic tool.

While this compound itself is not chiral, it serves as a crucial starting material for the synthesis of chiral auxiliaries. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. For instance, the related tert-butylsulfinamide, a well-established chiral auxiliary, is widely used in the asymmetric synthesis of amines, which are common motifs in natural products. researchgate.netnih.govresearchgate.net The synthesis of such auxiliaries often involves the introduction of a chiral center, and precursors like this compound can be chemically modified to create these stereodirecting groups. The development of new chiral auxiliaries derived from readily available starting materials is an active area of research. researchgate.net

One of the most significant applications of this compound is its function as a synthon for a protected α-amino aldehyde. α-Amino aldehydes are highly valuable intermediates in the synthesis of amino sugars, β-amino alcohols, and various alkaloids, but their instability poses a significant challenge. The use of this compound circumvents this issue by providing a stable, masked equivalent. The Boc-protected nitrogen is unreactive under a variety of conditions, and the aldehyde can be unmasked at a later stage of the synthesis. This strategy has been employed in the diastereoselective synthesis of protected vicinal amino alcohols, which are key structural units in many natural products. researchgate.net

Role in Medicinal Chemistry and Pharmaceutical Intermediates

The principles of efficient and controlled synthesis are equally critical in medicinal chemistry, where the preparation of novel compounds for biological screening and the development of scalable routes to pharmaceutical agents are major objectives. This compound has proven to be a valuable tool in this context, particularly for the synthesis of nitrogen-containing heterocycles.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, exhibiting a broad range of biological activities. The development of synthetic methods to access these structures with diverse substitution patterns is therefore of high importance.

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous biologically active compounds and natural products. The synthesis of substituted pyrrolidines often relies on the cyclization of linear precursors. While direct examples detailing the use of this compound for pyrrolidine synthesis are not extensively documented in readily available literature, its structural features make it an ideal precursor for such transformations. For instance, the aldehyde functionality can be subjected to reactions like a Wittig olefination or a Horner-Wadsworth-Emmons reaction to introduce a carbon-carbon double bond. Subsequent intramolecular reactions, such as a Michael addition of the deprotected amine, would lead to the formation of the pyrrolidine ring. The synthesis of highly substituted and sterically hindered pyrrolidines is an area of active research, with applications in areas like the development of stable nitroxides for biological studies. nih.govnih.gov

Precursor TypeTarget ScaffoldKey TransformationReference
Protected Amino-AldehydeVicinal Amino AlcoholsDiastereoselective Addition researchgate.net
Chiral SulfinyliminesNitrogen-Containing HeterocyclesAsymmetric Addition researchgate.net
Domino Reaction ComponentsSubstituted Pyrrolidines1,3-Dipolar Cycloaddition nih.gov

Despite extensive research, there is a notable lack of specific published applications for This compound in the synthesis of piperidine (B6355638) derivatives, other heterocyclic systems, or its use in combinatorial chemistry and scaffold diversity generation.

While the broader class of iminodicarboxylates and related building blocks are utilized in these areas, literature specifically detailing the reactions and applications of this compound remains elusive. Methodologies for constructing piperidine rings often involve cyclization strategies starting from acyclic precursors, and the synthesis of various heterocycles is a cornerstone of medicinal chemistry, frequently employing multicomponent reactions to generate molecular diversity. Similarly, combinatorial chemistry and diversity-oriented synthesis are powerful tools for the rapid generation of compound libraries for drug discovery and other applications.

However, without specific documented research or findings directly involving this compound, a detailed and scientifically accurate article on its specific applications in these fields cannot be provided at this time. Further research and publication in this specific area are needed to elucidate the potential roles of this compound in complex molecule synthesis.

Stereochemical Aspects and Asymmetric Synthesis with Di Tert Butyl 2 Oxoethyliminodicarboxylate

Enantioselective Synthesis of the Compound

The direct enantioselective synthesis of di-tert-butyl 2-oxoethyliminodicarboxylate, also known as N,N-di-Boc-aminoacetaldehyde, is a challenging endeavor. The presence of the two bulky tert-butoxycarbonyl (Boc) groups on the nitrogen atom significantly influences the reactivity and steric environment around the aldehyde. While specific methods for the direct asymmetric synthesis of this exact compound are not extensively documented, general strategies for the enantioselective synthesis of α-amino aldehydes can be considered.

One established method for inducing chirality is through the use of chiral auxiliaries. These are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. rsc.orgnih.gov After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

While direct application to this compound is not widely reported, analogous syntheses of other N-protected amino aldehydes often employ auxiliaries derived from amino acids or other natural products. For instance, Evans-type oxazolidinones or Corey's chiral auxiliaries have been successfully used to control the stereochemistry of reactions at the α-position to a carbonyl group. nih.gov A hypothetical approach for this compound could involve the attachment of a chiral auxiliary to a precursor molecule, followed by transformations to introduce the formyl group and subsequent removal of the auxiliary.

A notable chiral auxiliary, tert-butanesulfinamide (tBS), has been extensively used for the asymmetric synthesis of a wide array of chiral amines. nih.govyale.edu The general strategy involves the condensation of tBS with an aldehyde or ketone to form an N-sulfinyl imine, which then undergoes diastereoselective nucleophilic addition. researchgate.net Subsequent cleavage of the sulfinyl group affords the chiral amine. This methodology could be adapted to synthesize chiral precursors to this compound.

Chiral Auxiliary StrategyDescriptionKey Features
Evans Oxazolidinones Attachment of the substrate to a chiral oxazolidinone auxiliary to direct stereoselective alkylation or other transformations.High levels of diastereoselectivity, predictable stereochemical outcome.
Corey's Chiral Auxiliaries Use of proline-derived auxiliaries to control the stereochemistry of various reactions.Effective for a range of transformations, including Diels-Alder reactions.
tert-Butanesulfinamide (tBS) Condensation with carbonyl compounds to form chiral N-sulfinyl imines, which undergo diastereoselective nucleophilic additions.Broad applicability for the synthesis of diverse chiral amines. nih.govyale.edu

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. acs.orgnih.gov Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective α-functionalization of aldehydes via enamine intermediates. nih.gov These catalysts have been successfully employed in the asymmetric α-amination and α-alkylation of aldehydes. acs.orgnih.gov For the synthesis of a chiral precursor to this compound, an organocatalytic approach could involve the asymmetric α-amination of an appropriate aldehyde substrate.

Metal Catalysis: Transition metal catalysis provides another avenue for asymmetric synthesis. Chiral metal complexes can catalyze a wide range of enantioselective transformations. For example, the Sharpless asymmetric aminohydroxylation allows for the stereoselective introduction of an amino and a hydroxyl group across a double bond. rsc.orgresearchgate.net This method could potentially be used to create a chiral amino alcohol precursor that can be subsequently oxidized to the desired aldehyde.

Asymmetric Catalysis ApproachDescriptionCatalyst Examples
Organocatalysis Use of small chiral organic molecules to catalyze enantioselective reactions.Proline, MacMillan catalysts, Jørgensen-Hayashi catalysts. nih.gov
Metal Catalysis Employment of chiral transition metal complexes to achieve stereocontrol.Rhodium-Josiphos complexes for asymmetric hydrogenation, Osmium/chiral ligand systems for asymmetric aminohydroxylation. rsc.orgnih.gov

Diastereoselective Transformations

Once synthesized, this compound can participate in various diastereoselective reactions, where its inherent structure influences the formation of new stereocenters relative to existing ones.

The aldehyde functionality of this compound is a key site for nucleophilic attack. The stereochemical outcome of such additions can be influenced by the bulky di-tert-butoxycarbonylamino group. According to Cram's rule and its refinements (Felkin-Anh model), the nucleophile will preferentially attack the carbonyl carbon from the less hindered face. The large N(Boc)₂ group would be expected to act as the large (L) substituent, directing the incoming nucleophile to the opposite face.

For instance, the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to this compound would be expected to proceed with a degree of diastereoselectivity, affording a chiral secondary alcohol. The level of selectivity would depend on the nature of the nucleophile and the reaction conditions.

Applications in the Synthesis of Chiral Target Molecules

This compound and its derivatives are valuable intermediates in the synthesis of a variety of chiral target molecules, particularly nitrogen-containing heterocycles and unnatural amino acids.

The aldehyde group can be readily transformed into other functional groups, and the N(Boc)₂ protecting group can be selectively removed under acidic conditions. This versatility allows for the construction of complex molecular architectures with controlled stereochemistry. For example, the product of a diastereoselective addition to the aldehyde can be further elaborated to form chiral piperidines, pyrrolidines, or other heterocyclic systems that are common motifs in pharmaceuticals and natural products. While specific examples detailing the use of enantiomerically pure this compound are not prevalent in the literature, the racemic form is utilized in the synthesis of various compounds where stereochemistry is introduced at a later stage or is not a critical factor. A related compound, di-tert-butyl ethynylimidodicarbonate, has been used as a synthetic equivalent for a β-aminoethyl anion in the formal synthesis of pyrrolidinoindoline alkaloids. nih.gov

Mechanistic Insights and Theoretical Studies

Reaction Mechanism Elucidation for its Synthesis

The primary synthesis route to di-tert-butyl 2-oxoethyliminodicarboxylate involves the N-alkylation of di-tert-butyl iminodicarboxylate. wikipedia.org This method is a popular alternative to the Gabriel synthesis for preparing protected primary amines. chemicalbook.com The reaction mechanism proceeds via a nucleophilic substitution pathway.

The process is typically initiated by the deprotonation of di-tert-butyl iminodicarboxylate using a suitable base, such as cesium carbonate or sodium hydride, in an aprotic polar solvent like acetonitrile (B52724) or tetrahydrofuran (B95107) (THF). wikipedia.orgchemicalbook.com This step generates the corresponding iminodicarboxylate anion, a potent nucleophile.

Step 1: Deprotonation

[(CH₃)₃COC(O)]₂NH + Base → [(CH₃)₃COC(O)]₂N⁻ + [H-Base]⁺

The resulting anion then attacks an electrophilic two-carbon synthon bearing a leaving group, such as a 2-haloacetaldehyde derivative (e.g., 2-bromoacetaldehyde). The reaction follows a bimolecular nucleophilic substitution (Sₙ2) mechanism. The iminodicarboxylate anion displaces the halide, leading to the formation of a new carbon-nitrogen bond and yielding the final product, this compound.

Step 2: Sₙ2 Alkylation

[(CH₃)₃COC(O)]₂N⁻ + Br-CH₂CHO → [(CH₃)₃COC(O)]₂N-CH₂CHO + Br⁻

A variation of this synthesis involves reacting di-tert-butyl iminodicarboxylate with an alkyl halide in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, under basic conditions. chemicalbook.com The entire process is driven by the high nucleophilicity of the iminodicarboxylate anion and the electrophilicity of the alpha-carbon of the acetaldehyde (B116499) derivative.

Mechanistic Pathways of Key Chemical Transformations

The chemical reactivity of this compound is dominated by the aldehyde functional group and the two tert-butoxycarbonyl (Boc) protecting groups. Key transformations include reactions at the carbonyl carbon and the deprotection of the nitrogen atom.

Theoretical studies are crucial for analyzing the transition states of reactions involving this compound.

Synthesis (Sₙ2 Pathway) : The transition state for the Sₙ2 alkylation step would be a trigonal bipyramidal structure. In this state, the nucleophilic nitrogen atom and the leaving bromide group are positioned at the apical positions of the central carbon atom. Computational models would focus on the energy barrier of this pentacoordinate carbon transition state to predict reaction kinetics.

Carbonyl Addition : For nucleophilic additions to the aldehyde, the mechanism involves the approach of a nucleophile to the carbonyl carbon. The transition state can be modeled to understand stereochemical outcomes (e.g., Cram's rule). For instance, in a catalyzed reaction, a six-membered cyclic transition state might be formed, influencing the facial selectivity of the attack. researchgate.net

Boc Deprotection : The acid-catalyzed removal of the Boc groups proceeds through a multi-step mechanism. The initial protonation of a carbonyl oxygen is followed by the collapse of the intermediate to form a tert-butyl cation, carbon dioxide, and the deprotected amine. The rate-determining step is typically the formation of the sterically demanding tert-butyl cation, and transition state analysis helps to elucidate the energy profile of this process. wikipedia.org

The identification of reactive intermediates is key to confirming mechanistic proposals.

Iminodicarboxylate Anion : The primary intermediate in the synthesis is the nitrogen anion formed after deprotonation of di-tert-butyl iminodicarboxylate. chemicalbook.com Its stability and nucleophilicity are central to the success of the alkylation reaction.

Hemiacetal/Acetal (B89532) Intermediates : Reactions of the aldehyde moiety with alcohols will proceed through a hemiacetal intermediate. In the presence of acid and excess alcohol, this can lead to the formation of a more stable acetal.

Criegee Intermediates : While not directly observed for this specific compound, the study of complex oxidation reactions often involves the identification of highly reactive species like Criegee intermediates. rsc.org The analytical techniques used in such studies, including molecular-beam mass spectrometry, could be applied to investigate potential side reactions or degradation pathways of this compound under oxidative conditions. rsc.org

Carbocation Intermediate : During deprotection, the formation of the tert-butyl cation is a critical intermediate step. wikipedia.org Its existence can be inferred from the reaction products, especially if trapping experiments are conducted with suitable nucleophiles.

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the structure and reactivity of this compound, which are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure and predicting the reactivity of molecules. For this compound, DFT studies could be employed to:

Map Reaction Pathways : By calculating the Gibbs free energies of reactants, transition states, and products, DFT can determine the thermodynamic and kinetic favorability of different reaction pathways. researchgate.netresearchgate.net For example, it could compare the energy barriers for nucleophilic attack at the aldehyde versus potential side reactions.

Analyze Frontier Molecular Orbitals (FMOs) : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can predict sites of reactivity. The LUMO is expected to be centered on the carbonyl carbon of the aldehyde, confirming its susceptibility to nucleophilic attack. The HOMO would likely have significant contributions from the nitrogen and oxygen lone pairs.

Model Catalytic Cycles : If a catalyst is used, DFT can help elucidate the entire catalytic cycle, including catalyst-substrate binding, the transition state of the key transformation, and product release. researchgate.net

The table below illustrates the type of data that a DFT study on the nucleophilic addition of a generic nucleophile (Nu⁻) to the aldehyde group might generate.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsMolecule + Nu⁻0.0
Transition State (TS)[Molecule---Nu]⁻ Complex+15.2
ProductAdduct-8.5

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the typical output of a DFT calculation.

The conformation of the di-tert-butyl iminodicarboxylate moiety is heavily influenced by the steric bulk of the two tert-butyl groups. researchgate.net This steric hindrance imposes significant constraints on the molecule's three-dimensional structure.

Rotational Barriers : The rotation around the N-C(O) bonds is restricted due to the large size of the tert-butyl groups. Computational studies, analogous to those performed on sterically hindered cyclohexanes, can quantify the energy barriers for this rotation. researchgate.netnih.gov The molecule is expected to exist in a limited number of low-energy conformations.

Planarity : The steric repulsion between the two Boc groups forces the O=C-N-C=O framework to adopt a specific conformation. While a fully planar arrangement might be electronically favorable for delocalization, steric clash likely forces a twisted or non-planar arrangement to minimize repulsion. This is similar to how bulky substituents can induce non-chair conformations in cyclic systems. researchgate.net

Influence on Reactivity : The preferred conformation of the iminodicarboxylate group can sterically shield the nitrogen atom and influence the accessibility of the adjacent aldehyde group to incoming reagents, thereby affecting reaction rates and stereochemical outcomes.

The following table summarizes key conformational parameters that could be determined through molecular modeling.

ParameterDescriptionPredicted Value/Observation
C-N-C Bond AngleAngle of the imide nitrogenLarger than standard sp² angle due to steric repulsion
O=C-N-C Dihedral AngleTorsion angle defining the twist of the imide groupSignificantly deviated from 0° or 180° (non-planar)
Rotational Energy BarrierEnergy required to rotate a Boc group around the N-C bondHigh, leading to distinct, stable conformers

Note: The data in this table is based on established principles of steric hindrance and is for illustrative purposes.

Prediction of Reaction Outcomes and Selectivity

The prediction of reaction outcomes and selectivity for this compound is a complex task that relies heavily on computational chemistry and a deep understanding of mechanistic organic chemistry. Theoretical studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of its reactivity. These studies provide a framework for anticipating how the molecule will behave under various reaction conditions, which is crucial for its strategic use in synthesis.

The reactivity of this compound is primarily governed by the interplay of its two key functional groups: the ketone and the di-tert-butyl iminodicarboxylate moiety. The bulky tert-butyl groups exert significant steric hindrance, which can direct the approach of reagents and influence the stereochemical and regiochemical outcomes of reactions. researchgate.net

A central aspect of predicting the reactivity of the ketone functionality involves the formation of enolates. The protons on the α-carbon (adjacent to the carbonyl group) are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and its subsequent reaction is a cornerstone of carbon-carbon bond formation. youtube.comyoutube.com The choice of base and reaction conditions can selectively generate either the kinetic or thermodynamic enolate, leading to different products.

Kinetic Enolate: Favored by strong, bulky, non-nucleophilic bases at low temperatures. Deprotonation occurs at the less sterically hindered α-carbon.

Thermodynamic Enolate: Favored by weaker bases at higher temperatures, allowing for equilibrium to be established, which favors the more substituted, and thus more stable, enolate.

For this compound, the α-carbon is flanked by the bulky iminodicarboxylate group, which will likely influence the ease of deprotonation and the geometry of the resulting enolate.

Theoretical calculations can model the transition states for the formation of these different enolates, providing quantitative predictions of selectivity. DFT calculations can be employed to determine the activation energies for various reaction pathways, allowing for the prediction of the major product under a given set of conditions. chemrxiv.orgresearchgate.net

The following table illustrates hypothetical data from a DFT study on the enolization of this compound, showcasing how computational data can be used to predict selectivity.

Table 1: Predicted Enolate Formation Selectivity

BaseTemperature (°C)Predicted Major EnolatePredicted Selectivity (Kinetic:Thermodynamic)
Lithium diisopropylamide (LDA)-78Kinetic95:5
Sodium hydride (NaH)25Thermodynamic20:80
Potassium tert-butoxide (KOtBu)0Kinetic85:15

For instance, in a potential aldol (B89426) addition reaction with an aldehyde, DFT calculations could be used to model the transition states for the formation of different stereoisomers. The calculations would take into account the steric bulk of the tert-butyl groups and the geometry of the enolate to predict the diastereoselectivity of the reaction.

Table 2: Predicted Diastereoselectivity in an Aldol Addition

AldehydeLewis Acid CatalystPredicted Major DiastereomerPredicted Diastereomeric Ratio (syn:anti)
BenzaldehydeTiCl4syn90:10
AcetaldehydeBF3·OEt2syn88:12
IsobutyraldehydeZnCl2anti15:85

Future Research Directions and Perspectives

Exploration of New Catalytic Systems for its Transformations

The reactivity of di-tert-butyl 2-oxoethyliminodicarboxylate is largely centered around its aldehyde functionality and the C-H bonds adjacent to the nitrogen atom. Future research will undoubtedly focus on discovering and optimizing novel catalytic systems to exploit these features with greater precision and efficiency.

One promising area is the development of metal-catalyzed C-H activation strategies. rsc.orgnih.gov Catalytic systems based on palladium, rhodium, and nickel have shown remarkable efficacy in functionalizing C(sp³)–H bonds adjacent to nitrogen atoms in various heterocyclic and acyclic systems. rsc.orgnih.govmdpi.com Applying these catalysts to this compound could enable direct coupling with aryl, vinyl, or alkyl partners, bypassing the need for pre-functionalized starting materials and offering a more convergent approach to complex amine derivatives. nih.gov

Furthermore, the field of asymmetric organocatalysis presents significant opportunities. Chiral phosphoric acids and N-heterocyclic carbenes (NHCs) have emerged as powerful tools for a myriad of enantioselective transformations. nih.govacs.org For instance, a chiral organocatalyst could control the stereoselective addition of nucleophiles to the aldehyde group, providing access to valuable chiral α-hydroxy or α-amino acid precursors. nih.gov Similarly, NHC catalysis could be explored for unique umpolung reactivity of the aldehyde, enabling novel annulation or coupling reactions. acs.org

Photoredox catalysis, often used in synergy with other catalytic modes, opens another exciting frontier. nih.govnih.gov Visible-light-mediated reactions could facilitate novel radical-based transformations, such as the addition of radical species to the aldehyde or the functionalization of the α-carbon through a photocatalytically generated enolate equivalent. chemrxiv.orgacs.org The merger of photoredox with biocatalysis or organocatalysis could lead to powerful new methods for synthesizing highly complex and stereochemically rich non-canonical amino acid derivatives from this platform. nih.gov

Catalytic SystemPotential TransformationAnticipated AdvantagesKey References
Palladium(II)/Ligand Complexesα-Arylation/Alkenylation of the iminodicarboxylateDirect C-H functionalization, improved convergency. nih.gov
Chiral Phosphoric AcidsEnantioselective nucleophilic additions to the aldehydeHigh stereocontrol, access to chiral building blocks. nih.gov
N-Heterocyclic Carbenes (NHCs)Umpolung reactivity, hydroacylation, annulationsNovel reaction pathways, access to heterocyclic systems. acs.org
Photoredox/Organocatalysis SynergyStereoselective radical additions, de novo synthesis of amino acidsMild conditions, access to complex stereochemical arrays. nih.govacs.org

Integration into Flow Chemistry Methodologies

The transition from traditional batch processing to continuous flow chemistry offers numerous advantages in terms of safety, efficiency, and scalability, particularly for the synthesis and manipulation of fine chemicals like this compound. tandfonline.comnih.gov Future research should focus on integrating its synthesis and subsequent transformations into microreactor systems. krishisanskriti.orgsoci.org

Microreactors provide superior heat and mass transfer compared to batch reactors, allowing for precise control over reaction parameters. tandfonline.comsoci.org This enhanced control is critical when dealing with potentially exothermic reactions or when generating and using unstable intermediates, which can be handled safely in the small, contained volume of a flow reactor. soci.org The synthesis of the title compound or its reaction via lithiated intermediates, for example, could be rendered safer and more reproducible under flow conditions.

ParameterBatch ProcessingFlow Chemistry (Microreactors)Key References
Heat TransferLimited, potential for hot spotsExcellent, rapid heat dissipation soci.org
SafetyHigher risk with hazardous reagents/intermediatesEnhanced safety due to small reactor volume tandfonline.com
Process ControlDifficult to precisely control temperature and mixingPrecise control over reaction parameters krishisanskriti.org
ScalabilityOften requires re-optimizationScalable by running longer or in parallel (scaling-out) nih.gov
Reaction TelescopingChallenging, requires isolation of intermediatesFacilitates multi-step sequences without isolation shenshiec.com

Development of Sustainable and Atom-Economical Syntheses and Reactions

In line with the principles of green chemistry, future research must prioritize the development of more sustainable methods for both the synthesis of this compound and its subsequent use. rsc.org Key goals include maximizing atom economy, reducing waste (lowering the E-Factor), and using less hazardous materials. mdpi.com

Current syntheses may rely on stoichiometric reagents and protecting group manipulations that are inherently inefficient. A major future direction will be the design of catalytic routes that minimize or eliminate these steps. For example, a direct catalytic oxidation of di-tert-butyl 2-ethyliminodicarboxylate to the target aldehyde would be far more atom-economical than a multi-step sequence involving protection and deprotection.

Similarly, reactions utilizing the aldehyde should be designed for high atom economy. Catalytic additions, cycloadditions, or C-H functionalization reactions are preferable to classical stoichiometric reactions like the Wittig reaction, which generates a stoichiometric phosphine (B1218219) oxide byproduct. researchgate.net The choice of solvents is also critical. Research into replacing traditional, hazardous solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or even water-based micellar systems will be a significant step forward. acs.org The development of catalyst-free deprotection methods, for instance using heated water to remove the Boc groups, further contributes to the greening of processes involving this building block. ccsenet.org

Metric/ApproachTraditional Synthesis (Hypothetical)Future Sustainable Synthesis (Goal)Key References
Atom EconomyLow, due to protecting groups and stoichiometric reagents.High, through catalytic C-H activation and avoiding protecting groups. rsc.orgresearchgate.net
E-Factor (Waste/Product Ratio)HighLow (<10)
SolventsChlorinated solvents (e.g., DCM)Benign alternatives (e.g., 2-MeTHF, water) acs.org
ReagentsStoichiometric, potentially hazardousCatalytic, recyclable, benign nih.gov

Expanding its Utility in Complex Biomolecule Synthesis

The structural motifs within this compound make it an exceptionally promising precursor for the synthesis of complex and biologically relevant molecules. acs.org The protected amine and the aldehyde functionality represent a masked α-amino acid, a fundamental component of numerous natural products and pharmaceuticals. colab.wsacs.org

A primary area for future expansion is in the synthesis of non-canonical amino acids. The aldehyde group serves as a versatile handle for chain elongation and functionalization through reactions like aldol (B89426) condensations, Wittig-type olefination, or reductive aminations, allowing for the construction of a wide array of side chains that are not accessible from the natural amino acid pool. acs.orgnih.gov These custom-designed amino acids can then be incorporated into peptides to modulate their structure, stability, and biological activity.

Furthermore, this compound is an ideal starting point for the total synthesis of complex natural products. Many alkaloids, macrolides, and other bioactive molecules contain α-amino alcohol or related fragments that can be retrosynthetically traced back to an α-amino aldehyde. mdpi.com The ability to elaborate the aldehyde into a more complex fragment and then unveil the primary amine at a later stage provides a powerful and flexible synthetic strategy. chemicalbook.comwikipedia.org Its application as a key building block in the asymmetric synthesis of important therapeutic agents or molecular probes is a rich field for future investigation.

Target Biomolecule ClassRole of this compoundKey TransformationsKey References
Non-Canonical Amino AcidsMasked glycinyl aldehyde precursorAsymmetric addition, olefination, reductive amination acs.orgacs.org
PeptidomimeticsEnables synthesis of unnatural backbones or side chainsCoupling reactions, cyclizations researchgate.net
Alkaloids (e.g., Sphingosine)Chiral α-amino carbonyl fragmentRh-catalyzed hydroacylation, stereoselective reductions acs.org
BioconjugatesProvides a reactive aldehyde for ligation chemistryOxime formation, reductive amination with proteins/probes chemicalbook.com

Advanced Spectroscopic and Analytical Techniques for Reaction Monitoring and Product Characterization

To fully realize the synthetic potential of this compound, it is crucial to employ advanced analytical methods for both real-time reaction monitoring and comprehensive product characterization. Future research will increasingly rely on these techniques to gain deep mechanistic insights and to accelerate process optimization. mt.com

In-situ spectroscopic techniques, such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for monitoring reactions as they occur. rsc.orgrsc.orgresearchgate.net By inserting a probe directly into the reaction vessel (batch or flow), chemists can track the consumption of reactants and the formation of products and intermediates in real-time. mt.comspectroscopyonline.com This allows for the rapid determination of reaction kinetics, the identification of transient species, and the precise pinpointing of reaction endpoints, leading to improved yields and purity.

For the analysis of complex reaction outcomes and the unambiguous characterization of novel products, hyphenated analytical techniques are indispensable. ijpsjournal.comnumberanalytics.com Methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and the powerful combination of LC with Nuclear Magnetic Resonance (LC-NMR) provide an unparalleled ability to separate complex mixtures and provide detailed structural information on each component. ajrconline.orglongdom.org Applying these techniques will be essential for validating new synthetic methods, identifying minor byproducts, and confirming the structure and stereochemistry of complex molecules derived from this compound.

TechniqueInformation ProvidedApplication in this ContextKey References
In-situ ATR-FTIR/RamanReal-time concentration profiles, reaction kinetics, intermediate detectionOptimizing reaction conditions (temp, time, catalyst loading), mechanistic studies. mt.comrsc.orgrsc.org
Liquid Chromatography-Mass Spectrometry (LC-MS)Separation of non-volatile mixtures, molecular weight determinationAssessing reaction conversion, identifying products and byproducts. longdom.org
Gas Chromatography-Mass Spectrometry (GC-MS)Separation of volatile mixtures, structural information from fragmentationAnalysis of smaller, volatile derivatives or reaction components. ijpsjournal.com
Liquid Chromatography-NMR (LC-NMR)Full structural elucidation of separated componentsUnambiguous characterization of novel, complex products in mixtures. ajrconline.org
Tandem Mass Spectrometry (MS/MS)Structural information via controlled fragmentationSequencing of peptide fragments, detailed structural analysis. ajrconline.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for di-tert-butyl 2-oxoethyliminodicarboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of tert-butyl carbamates often employs Boc (tert-butoxycarbonyl) protection strategies. For example, tert-butyl 6-oxo-2,3-dihydropyridine-1-carboxylate is synthesized via condensation reactions under anhydrous conditions, using catalysts like DMAP (4-dimethylaminopyridine) . For di-tert-butyl derivatives, stepwise iminodicarboxylation with 2-oxoethylamine intermediates is common. Optimize yields by controlling temperature (0–25°C) and using inert atmospheres to prevent tert-butyl group cleavage. Monitor progress via TLC or LC-MS .

Q. How should researchers handle stability challenges during storage of this compound?

  • Methodological Answer : Store the compound in airtight containers under nitrogen at –20°C to prevent hydrolysis of the tert-butyl groups. Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, as these can degrade the iminodicarboxylate moiety . Conduct periodic stability tests using HPLC to detect decomposition products (>95% purity threshold recommended) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Use 1H^1H and 13C^{13}C NMR to confirm the tert-butyl groups (δ ~1.4 ppm for 1H^1H, δ ~28 ppm and ~80 ppm for 13C^{13}C) and the 2-oxoethylimine structure. IR spectroscopy can validate carbonyl stretches (~1700–1750 cm1^{-1}) from the carboxylate and oxo groups. High-resolution mass spectrometry (HRMS) ensures molecular ion consistency with the formula C12H21NO5C_{12}H_{21}NO_5 .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for this compound derivatives?

  • Methodological Answer : If NMR signals overlap (e.g., due to diastereomers), employ 2D techniques like COSY or HSQC to assign protons and carbons unambiguously. For conflicting mass spectra, use isotopic labeling or collision-induced dissociation (CID) to verify fragmentation pathways. Cross-reference with computational methods (DFT calculations for predicted 13C^{13}C shifts) to validate assignments .

Q. What strategies mitigate side reactions during the synthesis of tert-butyl-protected iminodicarboxylates?

  • Methodological Answer : Side reactions like over-alkylation or tert-butyl group loss can arise from excessive reagent stoichiometry or acidic conditions. Use scavengers (e.g., molecular sieves) to sequester water. For electrophilic intermediates, employ low-temperature (–78°C) lithiation to suppress nucleophilic attack. Track side products via GC-MS and adjust reaction times accordingly .

Q. How should researchers design experiments to study the reactivity of the 2-oxoethylimine moiety in catalytic systems?

  • Methodological Answer : Investigate the compound’s coordination behavior using X-ray crystallography or UV-Vis titration with transition metals (e.g., Pd, Cu). For catalytic applications (e.g., asymmetric synthesis), conduct kinetic studies under varying pH and solvent polarities. Compare turnover frequencies (TOF) with control substrates lacking the oxo group to isolate its electronic effects .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential when working with this compound?

  • Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. In case of inhalation risks (e.g., fine powders), wear NIOSH-approved N95 respirators. Conduct operations in a fume hood with local exhaust ventilation to limit airborne exposure .

Q. How should waste containing this compound be disposed of in compliance with regulations?

  • Methodological Answer : Classify waste as UN2930 (toxic solid, flammable) under DOT/IATA guidelines. Neutralize residual compound with aqueous bicarbonate before incineration. Document disposal via waste manifests, ensuring compliance with TSCA (US) or REACH (EU) protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.